molecular formula C16H11N3O5S2 B2838561 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 864860-96-8

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2838561
CAS No.: 864860-96-8
M. Wt: 389.4
InChI Key: QAFPZGSWXNCSGR-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiazole ring, and a nitrothiophene moiety

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased concentration of acetylcholine can then lead to enhanced transmission of signals in the nervous system.

Biochemical Pathways

The affected pathway is the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, this compound affects the cholinergic pathway by increasing the concentration of acetylcholine, thereby enhancing signal transmission .

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces. These properties impact the bioavailability of the compound, determining how much of the compound reaches the site of action after administration .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in the concentration of acetylcholine due to the inhibition of cholinesterase enzymes . This can lead to enhanced signal transmission in the nervous system. The compound has also shown antibacterial activity, with significant bacterial biofilm growth inhibition observed against B. subtilis and E. coli .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances (e.g., other drugs or food) can influence the absorption and metabolism of the compound, thereby affecting its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in an aqueous medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethylformamide and catalysts like palladium on carbon are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings, potentially altering the compound’s properties and applications.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin and thiazole derivatives, such as:

Uniqueness

What sets N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S2/c20-15(13-3-4-14(26-13)19(21)22)18-16-17-10(8-25-16)9-1-2-11-12(7-9)24-6-5-23-11/h1-4,7-8H,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFPZGSWXNCSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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